molecular formula C7H12ClN3O2S B13231783 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13231783
M. Wt: 237.71 g/mol
InChI Key: FAMFSFGJHZLGPZ-UHFFFAOYSA-N
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Description

5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-thiol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-thiol+Chlorosulfonic acid5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride+HCl\text{5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-thiol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-thiol+Chlorosulfonic acid→5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly as enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonic acid
  • 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

Uniqueness

5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of both the tert-butyl and sulfonyl chloride groups

Properties

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.71 g/mol

IUPAC Name

5-tert-butyl-4-methyl-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C7H12ClN3O2S/c1-7(2,3)5-9-10-6(11(5)4)14(8,12)13/h1-4H3

InChI Key

FAMFSFGJHZLGPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(N1C)S(=O)(=O)Cl

Origin of Product

United States

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